1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-
Description
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- (CAS: 1078-04-2) is a polycyclic aromatic hydrocarbon (PAH) derivative with a substituted indene core. The molecule features a methyl group at position 2 and isopropyl (1-methylethyl) groups at positions 4 and 6 of the indene ring.
Properties
IUPAC Name |
2-methyl-4,6-di(propan-2-yl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-10(2)13-8-14-6-12(5)7-16(14)15(9-13)11(3)4/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNIQDLAPZZUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C(C=C2C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591492 | |
| Record name | 2-Methyl-4,6-di(propan-2-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-42-7 | |
| Record name | 2-Methyl-4,6-di(propan-2-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- typically involves several steps:
Synthetic Routes:
Reaction Conditions: Common reagents used in the synthesis include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone.
Industrial Production Methods: Industrially, the compound can be synthesized using large-scale organic reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced indene derivatives.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids.
Scientific Research Applications
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- exerts its effects involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 4,6-bis(1-methylethyl) groups introduce significant steric hindrance compared to tetramethyl or phenyl-substituted analogs. This likely reduces solubility in polar solvents and enhances hydrophobicity .
Intermolecular Interactions and Crystallography
Though crystallographic data for the target compound are absent, , and 5 provide insights into how substituents govern packing in analogous systems:
- Hydrogen Bonding: In 2-methyl-4,6-bis(1-methylhydrazino)pyrimidine, N–H···N hydrogen bonds organize molecules into 1D chains, while π-π stacking (3.79 Å spacing) forms 2D arrays .
- Steric Effects : The isopropyl groups in the target compound may disrupt close-packing, favoring weaker van der Waals interactions over H-bonding, thereby altering melting points or crystallinity.
Environmental and Industrial Relevance
- Agrochemical Parallels: Propazine (CAS: 139-40-2), a triazine herbicide with bis(isopropylamino) groups, demonstrates how bulky alkyl substituents enhance herbicidal activity. This suggests that the target compound’s isopropyl groups could similarly influence bioactivity .
Biological Activity
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-, also known by its CAS number 150096-42-7, is a polycyclic aromatic hydrocarbon that has garnered interest in various fields of biological research. This compound's structure suggests potential interactions with biological systems, leading to investigations into its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- can be represented as follows:
This compound features a fused indene ring system with two isopropyl groups at the 4 and 6 positions. The presence of these alkyl substituents may influence its solubility and reactivity, which are critical factors in its biological activity.
Biological Activity Overview
Research has indicated that 1H-Indene derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Some studies suggest that compounds similar to 1H-Indene can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Investigations have shown potential efficacy against various microbial strains, indicating possible applications in treating infections.
- Anticancer Effects : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.
The biological activity of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cells, altering metabolic pathways.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS or modulating their production, the compound may exert protective effects against cellular damage.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study conducted by researchers demonstrated that derivatives of indene exhibited significant antioxidant activity in vitro. The compounds were tested using DPPH radical scavenging assays, showing a dose-dependent response.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of 1H-Indene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at certain concentrations.
- Cancer Cell Proliferation : Research published in ACS Omega explored the effects of similar indene compounds on colorectal cancer cells. The findings revealed that these compounds could induce apoptosis in cancerous cells while sparing normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
